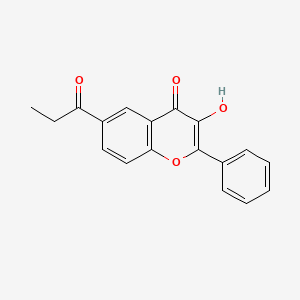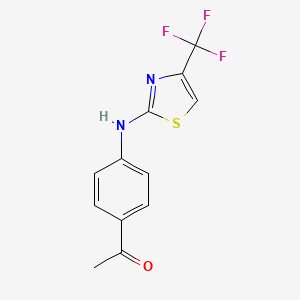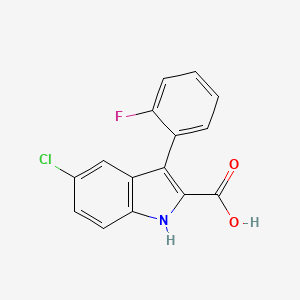
5-Chloro-3-(2-fluorophenyl)-1H-indole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-(2-fluorophenyl)-1H-indole-2-carboxylic acid is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a chlorine atom at the 5-position and a fluorophenyl group at the 3-position of the indole ring, along with a carboxylic acid group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(2-fluorophenyl)-1H-indole-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroaniline and 5-chloroindole.
Formation of Intermediate: The 2-fluoroaniline undergoes a reaction with an appropriate reagent to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization conditions to form the indole ring structure.
Introduction of Carboxylic Acid Group: The carboxylic acid group is introduced at the 2-position of the indole ring through a carboxylation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective starting materials.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-3-(2-fluorophenyl)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chlorine atom and fluorophenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents such as halogenating agents or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized indole derivatives, while substitution reactions can produce a variety of substituted indole compounds.
Aplicaciones Científicas De Investigación
5-Chloro-3-(2-fluorophenyl)-1H-indole-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Chloro-3-(2-fluorophenyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-3-(2-fluorophenyl)-1H-indole: Lacks the carboxylic acid group at the 2-position.
3-(2-Fluorophenyl)-1H-indole-2-carboxylic acid: Lacks the chlorine atom at the 5-position.
5-Chloro-1H-indole-2-carboxylic acid: Lacks the fluorophenyl group at the 3-position.
Uniqueness
5-Chloro-3-(2-fluorophenyl)-1H-indole-2-carboxylic acid is unique due to the presence of both the chlorine atom and the fluorophenyl group, which can impart distinct chemical and biological properties. This combination of substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Propiedades
Número CAS |
24106-89-6 |
|---|---|
Fórmula molecular |
C15H9ClFNO2 |
Peso molecular |
289.69 g/mol |
Nombre IUPAC |
5-chloro-3-(2-fluorophenyl)-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C15H9ClFNO2/c16-8-5-6-12-10(7-8)13(14(18-12)15(19)20)9-3-1-2-4-11(9)17/h1-7,18H,(H,19,20) |
Clave InChI |
GWQFYINGOBLJRX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









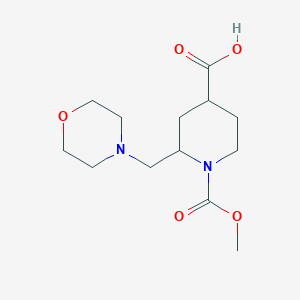
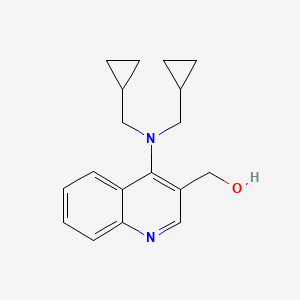

![3-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]-2-methylquinazolin-4-one](/img/structure/B11840873.png)

